PD 132002 is a renin inhibitor. Studies with PD 132002 show that the dissociation sometimes observed in studies with renin inhibitors between changes in BP (blood pressure) and PRA (plasma renin activity) may be attributed to the assay used to determine PRA.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
NVP-BVU972 is an inhibitor of Met kinase (IC50 = 14 nM). It is selective for Met over a panel of 62 additional kinases (IC50s = >1 µM for all). It inhibits proliferation of Met-amplified GTL-16 gastric, MKN45 gastric, and EBC-1 lung cancer cells (IC50s = 66, 32, and 82 nM, respectively). NVP-BVU972 inhibits Met autophosphorylation in GTL-16 cells and Met phosphorylation induced by hepatocyte growth factor (HGF) in A549 cells (IC50s = 7.3 and 22 nM, respectively). NVP-BVU972, also known as BVN-972, is a selective and potent inhibitor of c-Met with IC50 of 14 nM. BVN-972 displays IC50 values more than 1000 nM in other kinases such as the most closely related kinase recepteur d'origine nantais (RON).
NVP CXCR2 20 is a potent and selective CXCR2 antagonist (IC50 = 40 nM). It exhibits selectivity for CXCR2 over a panel of 49 other GPCRs and is orally bioavailable.
NVP-BSK805 is a JAK2 inhibor, which displays more than 20-fold selectivity towards JAK2 in vitro, as well as excellent selectivity in broader kinase profiling. In vivo, NVP-BSK805 exhibited good oral bioavailability and a long half-life. The inhibitor was efficacious in suppressing leukemic cell spreading and splenomegaly in a Ba/F3 JAK2(V617F) cell-driven mouse mechanistic model. Furthermore, NVP-BSK805 potently suppressed recombinant human erythropoietin-induced polycythemia and extramedullary erythropoiesis in mice and rats.
NVP-LCQ195; also known as LCQ 195 and AT9311, is a potent inhibitor of cyclin-dependent kinases (CDKs). LCQ195 inhibits CDK1, CDK2 and CDK5, as well as CDK3 and CDK9. LCQ195 induced cell cycle arrest and eventual apoptotic cell death of MM cells, even at sub-μmol/l concentrations, spared non-malignant cells, and overcame the protection conferred to MM cells by stroma or cytokines of the bone marrow milieu. Cell cycle regulators, such as cyclin-dependent kinases (CDKs), are appealing targets for multiple myeloma (MM) therapy given the increased proliferative rates of tumour cells in advanced versus early stages of MM.